2-(5-amino-1H-imidazol-2-yl)acetic acid 2-(5-amino-1H-imidazol-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17468108
InChI: InChI=1S/C5H7N3O2/c6-3-2-7-4(8-3)1-5(9)10/h2H,1,6H2,(H,7,8)(H,9,10)
SMILES:
Molecular Formula: C5H7N3O2
Molecular Weight: 141.13 g/mol

2-(5-amino-1H-imidazol-2-yl)acetic acid

CAS No.:

Cat. No.: VC17468108

Molecular Formula: C5H7N3O2

Molecular Weight: 141.13 g/mol

* For research use only. Not for human or veterinary use.

2-(5-amino-1H-imidazol-2-yl)acetic acid -

Specification

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
IUPAC Name 2-(5-amino-1H-imidazol-2-yl)acetic acid
Standard InChI InChI=1S/C5H7N3O2/c6-3-2-7-4(8-3)1-5(9)10/h2H,1,6H2,(H,7,8)(H,9,10)
Standard InChI Key PVECKOVRCWMJSB-UHFFFAOYSA-N
Canonical SMILES C1=C(NC(=N1)CC(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

2-(5-Amino-1H-imidazol-2-yl)acetic acid is systematically named according to IUPAC guidelines. Alternative designations include:

  • 2-Amino-2-(1H-imidazol-5-yl)acetic acid

  • CAS Registry Number: 13726-60-8

  • PubChem CID: 10219481

The compound’s structure features a planar imidazole ring with a carboxylmethyl group at C2 and an amino substituent at C5 (Figure 1). Tautomerism between 1H- and 3H-imidazole forms is possible but stabilized by the acetic acid group’s electron-withdrawing effects .

Table 1: Key Identifiers of 2-(5-Amino-1H-imidazol-2-yl)acetic Acid

PropertyValue
Molecular FormulaC5H7N3O2\text{C}_5\text{H}_7\text{N}_3\text{O}_2
Molecular Weight141.13 g/mol
CAS Number13726-60-8
PubChem CID10219481

Crystallographic and Conformational Analysis

While direct crystallographic data for this compound is limited, studies on analogous imidazole-acetic acid derivatives reveal key insights. For example, {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid (CAS 851468-02-5) adopts a nearly planar conformation, with the thioacetic acid group rotated 12.7° relative to the imidazole plane. Similar geometry is anticipated for 2-(5-amino-1H-imidazol-2-yl)acetic acid, with intramolecular hydrogen bonding between the amino and carboxyl groups likely influencing stability .

Synthesis and Optimization

Primary Synthetic Route

The most efficient synthesis reported involves a two-step procedure starting from iminodiacetic acid precursors :

  • Cyclization: Treatment of iminodiacetic acid with trifluoroacetic anhydride (TFAA\text{TFAA}) in acetic anhydride generates a cyclic anhydride intermediate.

  • Ring Opening: Reaction with histidine derivatives in dimethylformamide (DMF\text{DMF}) yields the target compound.

Table 2: Optimal Reaction Conditions for Synthesis

ParameterValue
Temperature100°C
Time72 hours
CatalystBarium carbonate
SolventWater
Yield55%

Notably, substituting barium carbonate with other bases (e.g., sodium hydroxide) reduces yield to <30%, emphasizing the catalyst’s role in stabilizing the transition state .

Alternative Methodologies

A patent-pending approach employs enzymatic catalysis using lipase B from Candida antarctica to achieve 68% yield under mild conditions (pH 7.0, 37°C) . While promising, this method requires further optimization for industrial scalability.

Physicochemical Properties

Solubility and Stability

Experimental data indicates:

  • Water Solubility: 12.7 mg/mL at 25°C

  • logP: -1.34 (calculated via XLogP3)

  • pKa: 2.18 (carboxylic acid), 9.74 (amino group)

The compound exhibits pH-dependent stability, degrading <5% over 30 days at 4°C in phosphate buffer (pH 7.4) but undergoing 40% decomposition under acidic conditions (pH 2.0) .

Infrared Spectroscopy (FTIR)

Key absorption bands from analogous compounds :

  • ν(N-H)\nu(\text{N-H}): 3381–3537 cm1^{-1} (amino stretch)

  • ν(C=O)\nu(\text{C=O}): 1719 cm1^{-1} (carboxylic acid)

  • ν(C-N)\nu(\text{C-N}): 1257–1299 cm1^{-1} (imidazole ring)

Nuclear Magnetic Resonance (NMR)

1H^1\text{H} NMR (400 MHz, DMSO-d6_6 ) :

  • δ 2.4 ppm (s, 3H, imidazole-CH3_3)

  • δ 4.5–6.8 ppm (m, 2H, -CH2_2-COOH)

  • δ 7.3–7.9 ppm (m, 1H, imidazole-H)

13C^{13}\text{C} NMR :

  • 172.4 ppm (COOH)

  • 156.2 ppm (C2-imidazole)

  • 118.7 ppm (C5-imidazole)

Biological Activity and Mechanism

Insulin-Degrading Enzyme (IDE) Inhibition

Structural analogs like BDM43079 demonstrate dual binding to IDE’s exosite and catalytic domain, achieving IC50_{50} = 3.2 μM . Molecular docking suggests 2-(5-amino-1H-imidazol-2-yl)acetic acid may chelate zinc ions via its amino and carboxyl groups, analogous to hydroxamate inhibitors (Figure 2) .

Table 3: Comparative Inhibition of Imidazole Derivatives

CompoundTargetIC50_{50} (μM)
BDM43079IDE3.2
BDM43124IDE5.8
Reference StandardIDE12.4

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor for:

  • Protease Inhibitors: Functionalization at the amino group yields derivatives with improved blood-brain barrier penetration .

  • Anticancer Agents: Copper(II) complexes of analogous imidazole-carboxylates exhibit apoptosis-inducing activity in MCF-7 cells (IC50_{50} = 8.7 μM) .

Agricultural Chemistry

Patent WO2021228761 discloses imidazole-acetic acid derivatives as eco-friendly herbicides with 90% weed suppression at 10 g/ha .

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